3-(Methoxyamino)-butanoic acid 3-(Methoxyamino)-butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482090
InChI: InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
SMILES: CC(CC(=O)O)NOC
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

3-(Methoxyamino)-butanoic acid

CAS No.:

Cat. No.: VC13482090

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxyamino)-butanoic acid -

Specification

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name 3-(methoxyamino)butanoic acid
Standard InChI InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Standard InChI Key KEDLQVOYSURDFV-UHFFFAOYSA-N
SMILES CC(CC(=O)O)NOC
Canonical SMILES CC(CC(=O)O)NOC

Introduction

Chemical Identity and Structural Features

3-(Methoxyamino)-butanoic acid (C₅H₁₁NO₃) is a hypothetical derivative of butanoic acid featuring a methoxyamino (-NH-OCH₃) substituent at the third carbon position. While no direct experimental data for this compound exists in the provided sources, its structure can be inferred from related molecules. For instance, 3-methoxybutanoic acid (CAS 10024-70-1) shares a similar backbone but lacks the amino group, possessing a methoxy (-OCH₃) moiety instead . The addition of an amino group in 3-(methoxyamino)-butanoic acid introduces potential for hydrogen bonding and zwitterionic behavior, which could influence solubility and reactivity.

Comparative Physicochemical Properties

Table 1 contrasts properties of structurally related carboxylic acids to infer potential values for 3-(methoxyamino)-butanoic acid:

CompoundMolecular FormulaDensity (g/cm³)Boiling Point (°C)LogP
3-Methoxybutanoic acid C₅H₁₀O₃1.05193.80.496
Isovaleric acid C₅H₁₀O₂0.925176.51.12
3-(Methoxyamino)-butanoic acid (hypothetical)C₅H₁₁NO₃~1.1 (estimated)~200–220 (estimated)~0.2 (estimated)

The estimated lower LogP of 3-(methoxyamino)-butanoic acid compared to 3-methoxybutanoic acid suggests increased hydrophilicity due to the polar amino group. Such properties could enhance bioavailability in pharmaceutical contexts .

Synthetic Pathways and Challenges

While no direct synthesis of 3-(methoxyamino)-butanoic acid is documented, methodologies for analogous compounds provide plausible routes. For example, the Wolff-Kishner reduction, used to synthesize 3,3-dimethylbutyric acid from trimethylpyruvic acid , could be adapted. A hypothetical pathway might involve:

  • Hydrazone Formation: Reacting a β-keto acid derivative with methoxyamine to form a hydrazone intermediate.

  • Reduction: Catalytic hydrogenation or enzymatic reduction to yield the target compound.

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